molecular formula C8H9Cl2OP B7813370 1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene

1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene

Cat. No.: B7813370
M. Wt: 223.03 g/mol
InChI Key: CYCCKNZPVOWVII-UHFFFAOYSA-N
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Description

1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene is an organophosphorus compound with the molecular formula C8H9Cl2OP. This compound is known for its unique structure, which includes a benzene ring substituted with a chloromethyl group and a phosphoryl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene typically involves the chlorination of benzyl chloride followed by phosphorylation. One common method includes the reaction of benzyl chloride with phosphorus trichloride and methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride to facilitate the chlorination process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and phosphorylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Phosphine oxides are the major products.

    Reduction: Phosphines are formed as major products.

Scientific Research Applications

1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of agrochemicals and flame retardants.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-Chloro-2-methylbenzene: Similar in structure but lacks the phosphoryl group.

    1-Chloro-2-phenylphosphine: Contains a phosphine group instead of a phosphoryl group.

    1-Chloro-2-dichloromethylbenzene: Contains an additional chlorine atom on the methyl group.

Uniqueness: 1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene is unique due to the presence of both a chloromethyl and a phosphoryl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2OP/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCCKNZPVOWVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CC1=CC=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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